molecular formula C24H23Cl2N3O4S B296756 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide

2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide

Cat. No. B296756
M. Wt: 520.4 g/mol
InChI Key: XOGAODXDGXEWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DCA-NPhE and has shown promising results in various experiments.

Mechanism of Action

The mechanism of action of 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of cancer cell growth. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The inhibition of COX-2 leads to the suppression of inflammation.
Biochemical and Physiological Effects
2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in various animal models. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide in lab experiments include its high potency, selectivity, and stability. The compound has also been shown to have low toxicity in animal models. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide. One potential direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease. Further research is also needed to understand the long-term effects of the compound and its potential for clinical use.

Synthesis Methods

The synthesis method of 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide involves the reaction of 3,4-dichloroaniline with methylsulfonyl chloride to form 3,4-dichloro(methylsulfonyl)aniline. This compound is then reacted with acetic anhydride and triethylamine to form 2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.

Scientific Research Applications

2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)-N-(2-phenylethyl)benzamide has been extensively used in scientific research for its potential use as a drug candidate. The compound has shown promising results in various experiments, including anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C24H23Cl2N3O4S

Molecular Weight

520.4 g/mol

IUPAC Name

2-[[2-(3,4-dichloro-N-methylsulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C24H23Cl2N3O4S/c1-34(32,33)29(18-11-12-20(25)21(26)15-18)16-23(30)28-22-10-6-5-9-19(22)24(31)27-14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,27,31)(H,28,30)

InChI Key

XOGAODXDGXEWRD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.